molecular formula C17H19N3O3S B128189 (r)-Omeprazole CAS No. 119141-89-8

(r)-Omeprazole

Cat. No. B128189
M. Wt: 345.4 g/mol
InChI Key: SUBDBMMJDZJVOS-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Omeprazole, commonly known as omeprazole, is a medication used primarily to treat conditions related to gastric acid secretion, such as peptic ulcer disease and gastroesophageal reflux disease (GERD). It functions as a proton pump inhibitor (PPI), which means it works by irreversibly blocking the H+/K+ ATPase enzyme system, also known as the gastric proton pump, in the stomach lining. This action effectively reduces the production of stomach acid.

Synthesis Analysis

While the provided papers do not detail the synthesis of omeprazole, they do discuss its biological effects and potential for drug interactions. Omeprazole is known to be an inducer of cytochrome P450 in human liver, both in vitro and in vivo, which suggests that it could increase the metabolism of other drugs that are specifically oxidized by the cytochrome P450IA subfamily . This property is important to consider when synthesizing or prescribing omeprazole, as it may affect the metabolism of co-administered drugs.

Molecular Structure Analysis

The molecular structure of omeprazole is a substituted benzimidazole. This structure is crucial for its function as a proton pump inhibitor. Although the papers do not directly analyze the molecular structure, they do mention that omeprazole's mechanism of action involves blocking ATP4A in gastric parietal cells . Additionally, its structure allows it to act as an aryl hydrocarbon receptor (AhR) agonist .

Chemical Reactions Analysis

Omeprazole's chemical reactions in the body include its role as an inducer of cytochrome P450, which can lead to increased metabolism of other substances. It has been shown to increase cytochrome P450IA2 and specific cytochrome P450IA subfamily-dependent monooxygenase activities . Furthermore, omeprazole's interaction with ATP7A, a copper-transporting ATPase, suggests that it may affect copper acquisition by tyrosinase, thereby inhibiting melanogenesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of omeprazole that are relevant to its pharmacological effects include its ability to induce enzymes like heme oxygenase-1 (HO-1) in human cells. This induction occurs via a hydrogen peroxide-independent Nrf2 signaling pathway, which is significant for its antioxidant properties . Additionally, omeprazole's interaction with patchouli alcohol (PA) has been studied, showing that the combination can normalize oxidative stress and inflammatory responses in a rat model of gastric ulcer .

Scientific Research Applications

Toxicogenetic Effects and Antioxidant Interaction

(R)-Omeprazole has been studied for its toxicogenic effects on genetic materials, particularly in Allium cepa meristems. It's been observed to induce genotoxicity and mutagenicity. However, co-treatment with antioxidant vitamins like retinol palmitate and ascorbic acid significantly inhibited these toxicogenic damages, demonstrating their antigenotoxic, antimutagenic, antitoxic, and anticitotoxic effects in A. cepa (Braga et al., 2018).

Chromatographic Analysis

(R)-Omeprazole and its main metabolites (omeprazole sulphone and hydroxyomeprazole) have been analyzed through chromatographic procedures using micellar mobile phases. This method, applied in urine and serum samples, ensures the drug and its metabolites are eluted in less than 11 minutes without interference from proteins or endogenous compounds, providing a robust approach for omeprazole analysis in physiological samples (Rambla-Alegre et al., 2009).

Compatibility Studies

Compatibility studies between (R)-Omeprazole and common excipients like mannitol have been conducted to understand their interactions, which could be directly related to drug bioavailability. Differential scanning calorimetry (DSC) and other techniques have indicated interactions, shedding light on the physicochemical characteristics of (R)-Omeprazole in pharmaceutical formulations (Agatonovic-Kustrin et al., 2008).

Stability Enhancement

Studies have also focused on improving the stability of (R)-Omeprazole, especially in the context of formulation challenges due to its rapid decomposition in acidic conditions. Interactions with substances like sulfobutylether-beta-cyclodextrin (Captisol-CD) have been investigated to enhance stability and provide more efficient oral liquid formulations, though the results indicate that the cavity of the cyclodextrin was too small to allow inclusion, suggesting further research into alternative methods for stability enhancement (Agatonovic-Kustrin et al., 2007).

properties

IUPAC Name

6-methoxy-2-[(R)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBDBMMJDZJVOS-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C(=C1OC)C)C[S@@](=O)C2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317408
Record name (+)-Omeprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Esomeprazole is a proton pump inhibitor that suppresses gastric acid secretion by specific inhibition of the H+/K+-ATPase in the gastric parietal cell. The S- and R-isomers of omeprazole are protonated and converted in the acidic compartment of the parietal cell forming the active inhibitor, the achiral sulphenamide. By acting specifically on the proton pump, esomeprazole blocks the final step in acid production, thus reducing gastric acidity. This effect is dose-related up to a daily dose of 20 to 40 mg and leads to inhibition of gastric acid secretion.
Record name Esomeprazole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8158
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

(r)-Omeprazole

CAS RN

119141-89-8, 119141-88-7
Record name (+)-Omeprazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119141-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Omeprazole, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119141898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Omeprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-2-{(S)-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl}-1H-benzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OMEPRAZOLE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S51HU491WJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Esomeprazole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8158
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(r)-Omeprazole
Reactant of Route 2
Reactant of Route 2
(r)-Omeprazole
Reactant of Route 3
Reactant of Route 3
(r)-Omeprazole
Reactant of Route 4
(r)-Omeprazole
Reactant of Route 5
Reactant of Route 5
(r)-Omeprazole
Reactant of Route 6
Reactant of Route 6
(r)-Omeprazole

Citations

For This Compound
915
Citations
A Äbelö, TB Andersson, M Antonsson, AK Naudot… - Drug Metabolism and …, 2000 - ASPET
… metabolite seem to be lower for R-omeprazole than for S-omeprazole, whereas no significant differences can be seen between S- and R-omeprazole for the formation of the other …
Number of citations: 480 dmd.aspetjournals.org
S von Unge, V Langer, L Sjölin - Tetrahedron: Asymmetry, 1997 - Elsevier
The absolute configurations of the enantiomers of the H + , K + -ATPase inhibitor omeprazole 1 have been determined by an X-ray crystallographic study of a derivative of (+)-(R)-1. The …
Number of citations: 58 www.sciencedirect.com
M Hassan-Alin, T Andersson, M Niazi… - European journal of clinical …, 2005 - Springer
… for R-omeprazole, but that the metabolism via CYP3A4 also is stereospecific. The aim of the present study was to investigate the pharmacokinetics of S-omeprazole, R-omeprazole and …
Number of citations: 99 link.springer.com
T Andersson, M Hassan-Alin, G Hasselgren… - Clinical …, 2001 - Springer
This article reviews the pharmacokinetics of esomeprazole, the (S)-isomer of the proton pump inhibitor (PPI) omeprazole. Esomeprazole is the first single isomer PPI developed for the …
Number of citations: 328 link.springer.com
XQ Li, L Weidolf, R Simonsson, TB Andersson - Journal of Pharmacology …, 2005 - ASPET
… A and C show the inhibition of R-omeprazole 5-hydroxylation … -omeprazole (top) and R-omeprazole (bottom) in rCYP2C19 in … curves of S- or R-omeprazole 5-hydroxylation activity in the …
Number of citations: 55 jpet.aspetjournals.org
S Yamada, H Shiohira, N Yasui-Furukori… - European journal of …, 2013 - Springer
Purpose Omeprazole has (R)- and (S)-enantiomers, which exhibit different pharmacokinetics (PK) among patients with cytochrome P450 (CYP) 2C19 genotype groups. The aim of this …
Number of citations: 13 link.springer.com
XQ Li, TB Andersson, M Ahlström, L Weidolf - Drug metabolism and …, 2004 - ASPET
… , S-mephenytoin 4′-hydroxylation and R-omeprazole 5-hydroxylation, tested in either … The inhibitory potency of R-omeprazole on the four studied P450 enzymes was also studied …
Number of citations: 925 dmd.aspetjournals.org
T Andersson, M Hassan-Alin, G Hasselgren… - Clinical …, 2001 - Springer
Esomeprazole, the (S)-isomer of omeprazole, is the first proton pump inhibitor (PPI) developed as a single isomer for the treatment of patients with acid related diseases. Because of the …
Number of citations: 149 link.springer.com
T Andersson, K Röhss, E Bredberg… - Alimentary …, 2001 - Wiley Online Library
… (esomeprazole) and R-omeprazole, which have demonstrated stereoselective metabolisms. Esomeprazole is metabolized to a lesser degree than R-omeprazole by CYP2C19. …
Number of citations: 249 onlinelibrary.wiley.com
H Shiohira, N Yasui-Furukori, S Yamada… - Pharmaceutical …, 2012 - Springer
Purpose To elucidate the stereoselective pharmacokinetics of omeprazole enantiomers and their metabolites after racemic IV dosing because there is little information about the …
Number of citations: 8 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.